![molecular formula C19H24N2O4S B3918538 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide](/img/structure/B3918538.png)
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and as antimicrobial agents.
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxyaniline with benzenesulfonyl chloride to form the intermediate 2-methoxy-N-(benzenesulfonyl)aniline. This intermediate is then reacted with butan-2-ylacetyl chloride under basic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the pH balance within cancer cells, leading to cell death . Additionally, its antimicrobial activity is attributed to the generation of reactive oxygen species (ROS) that damage bacterial cell membranes .
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide can be compared with other benzenesulfonamide derivatives:
N-(benzenesulfonyl)-2-methoxyaniline: This compound lacks the butan-2-ylacetamide moiety, making it less effective as an enzyme inhibitor.
N-(benzenesulfonyl)-2-methoxyanilino]-N-cyclopropylacetamide: This derivative has a cyclopropyl group instead of a butan-2-yl group, which may alter its binding affinity and specificity for certain enzymes.
2,3-dimethoxybenzenesulfonamide: This compound has additional methoxy groups, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features that confer high potency and selectivity as an enzyme inhibitor and antimicrobial agent.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-butan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-15(2)20-19(22)14-21(17-12-8-9-13-18(17)25-3)26(23,24)16-10-6-5-7-11-16/h5-13,15H,4,14H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMLKKNPRIXCAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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